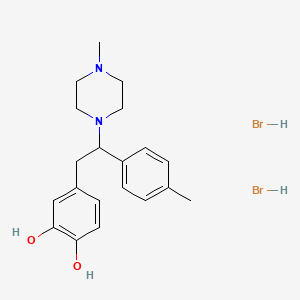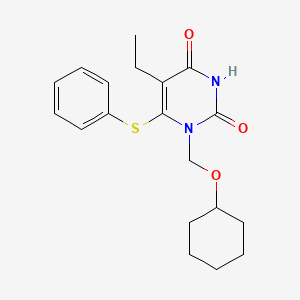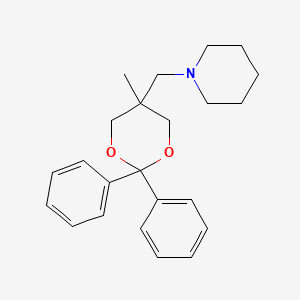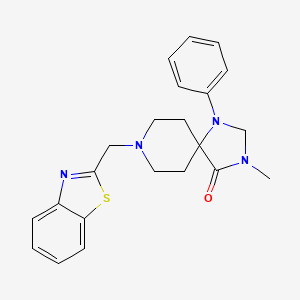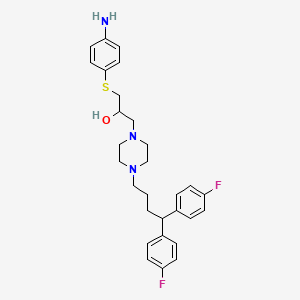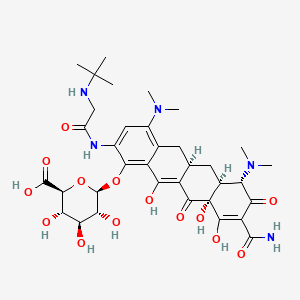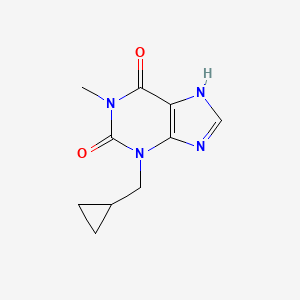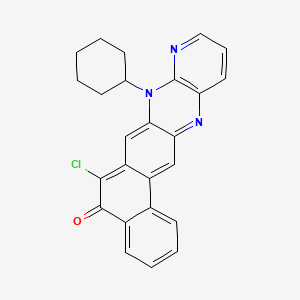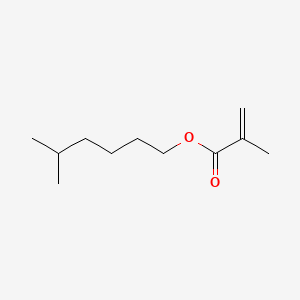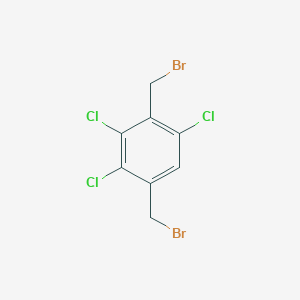
1,4-Bis(bromomethyl)-2,3,5-trichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 145839 is a chemical compound that has garnered significant interest in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Méthodes De Préparation
The synthesis of NSC 145839 involves several steps and specific reaction conditions. The synthetic routes typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound. Detailed protocols for the preparation of NSC 145839 can be found in specialized chemical literature and databases .
Analyse Des Réactions Chimiques
NSC 145839 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. Detailed information on the chemical reactions of NSC 145839 can be found in chemical databases and research articles .
Applications De Recherche Scientifique
NSC 145839 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 145839 is investigated for its potential therapeutic applications, including its effects on specific molecular targets. In industry, it is used in the development of new materials and chemical processes. The versatility of NSC 145839 makes it a valuable compound in multiple research domains .
Mécanisme D'action
The mechanism of action of NSC 145839 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved. Detailed studies on the mechanism of action of NSC 145839 can provide insights into its potential therapeutic applications and help guide further research .
Comparaison Avec Des Composés Similaires
NSC 145839 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but NSC 145839 may exhibit distinct biological or chemical activities. A comparison of NSC 145839 with other compounds can help identify its unique features and potential advantages in specific applications. Lists of similar compounds and detailed comparisons can be found in chemical databases and research articles .
Propriétés
Numéro CAS |
21912-82-3 |
|---|---|
Formule moléculaire |
C8H5Br2Cl3 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
1,4-bis(bromomethyl)-2,3,5-trichlorobenzene |
InChI |
InChI=1S/C8H5Br2Cl3/c9-2-4-1-6(11)5(3-10)8(13)7(4)12/h1H,2-3H2 |
Clé InChI |
MNVJKUQOUPHPBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)CBr)Cl)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


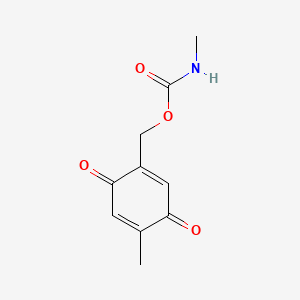
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
